molecular formula C10H8F2N2O B13682242 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13682242
M. Wt: 210.18 g/mol
InChI Key: LNOOWEBJFZVYKM-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves methylation of the pyrazole nitrogen to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of fungal growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide

Uniqueness

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazole ring. This structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .

Biological Activity

The compound 3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-ol is part of the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H8F2N2O
  • Molecular Weight : 210.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated in various in vitro models, showing inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For instance, a study demonstrated that this compound reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

Antiproliferative Effects

The antiproliferative activity of this compound was assessed against several cancer cell lines using the MTT assay. Results indicated that it has a notable inhibitory effect on cell proliferation, with IC50 values as follows:

Cell LineIC50 (µM)
HeLa (cervical)18
HepG2 (liver)27
EAT (ascites)36

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains. In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets:

  • Inhibition of Cyclooxygenase Enzymes : The compound effectively inhibits COX enzymes, leading to decreased production of inflammatory mediators.
  • Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells via the intrinsic pathway, involving mitochondrial membrane permeabilization and activation of caspases .

Case Studies

  • In Vivo Anti-inflammatory Study : In a murine model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups.
  • Anticancer Efficacy : A recent study evaluated the compound's effect on tumor growth in xenograft models. Treatment with the compound led to a marked reduction in tumor size and weight, supporting its potential as an anticancer therapeutic .

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H8F2N2O/c1-14-10(15)5-9(13-14)7-3-2-6(11)4-8(7)12/h2-5,13H,1H3

InChI Key

LNOOWEBJFZVYKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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